Methyl 2-fluorobenzoate
Overview
Description
Methyl 2-fluorobenzoate is an organic compound with the molecular formula C8H7FO2. It is a methyl ester derivative of 2-fluorobenzoic acid. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which significantly influences its chemical properties and reactivity .
Mechanism of Action
Target of Action
Methyl 2-fluorobenzoate is an ortho-halogen-substituted methyl benzoate ester The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound reacts with hydrazide to afford 2-fluorobenzoic hydrazide . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
It is known that this compound undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of escherichia coli jm109 (pdtg601a) to afford a diol . This suggests that it may affect pathways related to enzymatic dihydroxylation and whole-cell fermentation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluorobenzoate can be synthesized through the esterification of 2-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluorobenzoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted fluorobenzenes.
Reduction: 2-fluorobenzyl alcohol.
Hydrolysis: 2-fluorobenzoic acid.
Scientific Research Applications
Methyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 3-fluorobenzoate
- 2-Fluorobenzoic acid
- 4-Fluorobenzoic acid
Comparison: Methyl 2-fluorobenzoate is unique due to the position of the fluorine atom on the benzene ring. This ortho-substitution significantly affects its reactivity and interaction with other molecules compared to its meta- and para-substituted counterparts. For instance, methyl 4-fluorobenzoate and methyl 3-fluorobenzoate have different electronic and steric properties, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
methyl 2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJIJWLEBLXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059941 | |
Record name | Benzoic acid, 2-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-35-4 | |
Record name | Benzoic acid, 2-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 2-fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-fluorobenzoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96624 | |
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Record name | Benzoic acid, 2-fluoro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 2-FLUOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G278U4YT | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The presence of the fluorine atom in the ortho position of methyl 2-fluorobenzoate introduces a significant steric and electronic influence on the molecule's conformational landscape. Research utilizing Lanthanide Induced Shift (LIS) NMR techniques, coupled with computational modeling, reveals that this compound predominantly adopts a planar conformation where the carbonyl group (C=O) and the fluorine atom are trans to each other []. This preference arises from a combination of factors, including steric repulsion between the fluorine atom and the carbonyl oxygen in the cis conformation, and potential stabilizing interactions, such as weak hydrogen bonding between the fluorine atom and the ortho-hydrogen on the benzene ring in the trans conformation. This conformational preference can significantly impact the molecule's reactivity and interactions with enzymes, as demonstrated in its enzymatic dihydroxylation [].
A: Yes, this compound serves as a valuable starting material in organic synthesis, specifically in constructing isoquinolinone compounds []. Researchers have developed a one-step synthetic strategy employing this compound and heterocyclic ketone aminals (HKAs) in the presence of a cesium carbonate catalyst. This reaction proceeds efficiently under reflux conditions in 1,4-dioxane, yielding diversely substituted isoquinolinones. This approach offers several advantages, including readily available starting materials, operational simplicity, and a concise synthetic route, highlighting the utility of this compound in accessing valuable heterocyclic compounds.
A: this compound demonstrates selective reactivity with toluene dioxygenase, a bacterial enzyme capable of catalyzing the dihydroxylation of aromatic compounds []. Studies employing Escherichia coli expressing toluene dioxygenase revealed that only ortho-substituted benzoates, like this compound, underwent metabolism. Interestingly, the enzymatic dihydroxylation of this compound yielded a single diol product regioselectively, indicating a high degree of enzyme control over the reaction outcome. This selectivity highlights the potential of using toluene dioxygenase and related enzymes for the regio- and stereoselective synthesis of valuable chiral diols, which are important building blocks for pharmaceuticals and other fine chemicals.
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